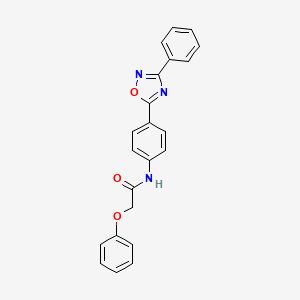
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate
Vue d'ensemble
Description
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate, also known as Methyl 4-chloro-2-(methylsulfonamido)benzoate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative and has been found to exhibit a range of biological activities, making it useful for various applications.
Mécanisme D'action
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the production of prostaglandins, this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate has also been found to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well-characterized. It also exhibits a range of biological activities, making it useful for various applications.
One limitation of this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate is its potential toxicity. It has been found to exhibit cytotoxic effects on certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Further studies are needed to determine its efficacy and safety in animal models and in clinical trials.
Another area of interest is its potential as a tool for studying the role of COX enzymes in inflammation and pain. This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate can be used to selectively inhibit COX enzymes and study their effects on various biological processes.
In conclusion, this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate is a versatile compound that has been widely used in scientific research due to its diverse range of biological activities. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for research on this compound, including its potential as a therapeutic agent and as a tool for studying COX enzymes.
Applications De Recherche Scientifique
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate has been extensively used in scientific research due to its diverse range of biological activities. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
Propriétés
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSVYXUWGUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

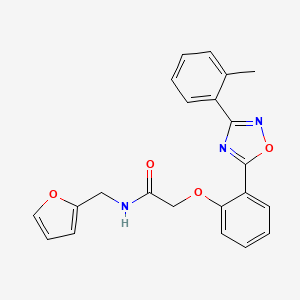

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
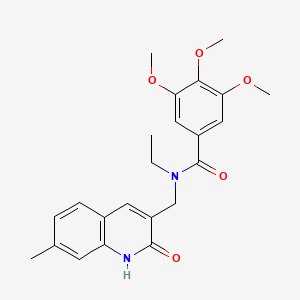
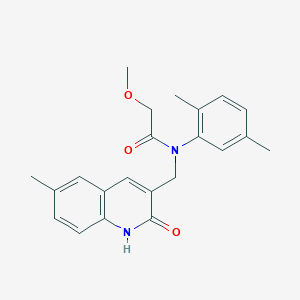
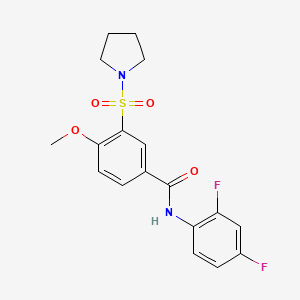
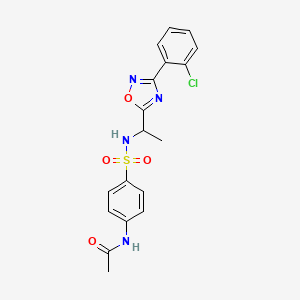
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)



